molecular formula C19H15Cl2F3N2O B606938 Dapaconazole CAS No. 1269726-67-1

Dapaconazole

Katalognummer B606938
CAS-Nummer: 1269726-67-1
Molekulargewicht: 415.2372
InChI-Schlüssel: FUAHXHWSMYFWGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dapaconazole is an antifungal agent that has been used in trials studying the treatment of Tinea Pedis . It has a molecular formula of C19H15Cl2F3N2O and a molecular weight of 415.2 g/mol .


Molecular Structure Analysis

The IUPAC name for Dapaconazole is 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole . Its InChI and Canonical SMILES strings provide a textual representation of its molecular structure .


Chemical Reactions Analysis

Dapaconazole has been found to inhibit all isoforms of the Cytochrome P450 enzyme, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . This inhibition is key to its antifungal activity.


Physical And Chemical Properties Analysis

Dapaconazole has a molecular weight of 415.2 g/mol and a molecular formula of C19H15Cl2F3N2O . It has a XLogP3 value of 5.6, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Pityriasis Versicolor : Dapaconazole tosylate has been shown to be effective in treating Pityriasis versicolor (PV). A study compared its efficacy to ketoconazole, revealing that dapaconazole achieved clinical and mycological cure in a significant proportion of patients with a good safety profile (Gobbato et al., 2015).

  • Drug-Drug Interactions : Research predicted dapaconazole's clinical drug-drug interactions (DDIs) over the main Cytochrome P450 (CYP) isoenzymes. The study used both static and dynamic models, finding that dapaconazole is a weak to strong inhibitor of various CYP isoenzymes, which is important for assessing potential interactions in clinical scenarios (Antunes et al., 2022).

  • Quantification in Human Plasma : A method based on high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) was developed for determining dapaconazole in human plasma. This method, used in a phase I study of topical administration, highlights the drug's pharmacokinetics and potential for further clinical application (de Moraes et al., 2014).

Zukünftige Richtungen

Dapaconazole has been used in trials studying the treatment of Tinea Pedis . The results of these studies may guide future research and clinical use of Dapaconazole . Further studies are needed to fully understand its mechanism of action, potential drug-drug interactions, and long-term safety profile .

Eigenschaften

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHXHWSMYFWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapaconazole

CAS RN

1269726-67-1
Record name Dapaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAPACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
38
Citations
AAM Gobbato, T Babadópulos… - Expert opinion on …, 2015 - Taylor & Francis
Objectives: The objective of this research was to evaluate the efficacy of a new antifungal imidazole, dapaconazole tosylate, in the treatment of Pityriasis versicolor (PV). Design and …
Number of citations: 13 www.tandfonline.com
N de Jesus Antunes, G Coombes, KF da Cunha… - Drug metabolism and …, 2022 - Elsevier
… Furthermore, dapaconazole presented a safety profile in these Phase II … dapaconazole tosylate 2% on the right superior region of the back of healthy male volunteers, dapaconazole …
Number of citations: 2 www.sciencedirect.com
NJ Antunes, FL Moreira, K Kipper, L Couchman… - Pharmaceuticals, 2022 - mdpi.com
This study predicted dapaconazole clinical drug–drug interactions (DDIs) over the main Cytochrome P450 (CYP) isoenzymes using static (in vitro to in vivo extrapolation equation, IVIVE…
Number of citations: 1 www.mdpi.com
FC de Moraes, SF Bittencourt, E Perissutti… - … of Chromatography B, 2014 - Elsevier
… similarity to dapaconazole. The method was subsequently used in a phase I study for quantification of dapaconazole in human plasma, after topical application of dapaconazole tosylate …
Number of citations: 7 www.sciencedirect.com
AAM Gobbato, CARS Gobbato… - … Journal of Clinical …, 2018 - search.proquest.com
… Dapaconazole is a new imidazole antifungal that has good … Dapaconazole tosylate 2% cream was considered non-inferior to … the efficacy and safety of topical dapaconazole in the …
Number of citations: 6 search.proquest.com
JS Palo, NL de Freitas, SGN Silva… - Anti-Infective …, 2018 - ingentaconnect.com
… Dapaconazole has successfully passed a phase 1 clinical study … Dapaconazole tosylate was considered non-inferior to … In this report we describe the pharmacokinetics of dapaconazole …
Number of citations: 2 www.ingentaconnect.com
AAM Gobbato, T Babadópulos, C Gobbato… - Journal of the …, 2018 - europepmc.org
Comparison of dapaconazole with miconazole in the treatment of Tinea cruris. - Abstract - Europe PMC … Comparison of dapaconazole with miconazole in the treatment of Tinea cruris. …
Number of citations: 2 europepmc.org
A Anwar, N Raza, N Ahmed, HA Awan - Pakistan Armed Forces Medical …, 2018 - pafmj.org
… The newer topical azoles still under trial include sertaconazole, dapaconazole and luliconazole with effectiveness against malassezia species in PV13,14 Another option that requires …
Number of citations: 2 www.pafmj.org
M Shafiei, L Peyton, M Hashemzadeh, A Foroumadi - Bioorganic chemistry, 2020 - Elsevier
With the increasing risk of invasive and life threating fungal infections, there is now a great concern regarding the lower discovery rate of antifungal drugs in comparison to antimicrobial …
Number of citations: 138 www.sciencedirect.com
M Sepaskhah, MS Sadat, K Pakshir, Z Bagheri - Mycoses, 2017 - Wiley Online Library
Background Pityriasis versicolor ( PV ) is a common superficial fungal disease. Possibility of emergence of resistant strains to azoles, and difficulty in differentiation of hypopigmented PV …
Number of citations: 15 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.